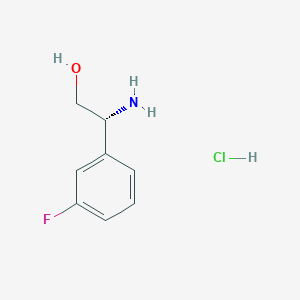

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

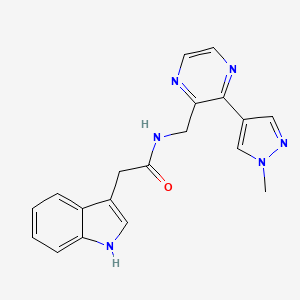

“®-1-(3-Fluorophenyl)ethanol” is a building block used in pharmaceutical synthesis, particularly in the preparation and structure-activity relationship (SAR) of tolylamines with 5-HT6 receptor antagonist activity .

Molecular Structure Analysis

The molecular structure of related compounds like “®-1-(3-Fluorophenyl)ethanol” and “®-1-(3-Fluorophenyl)ethanamine” have been analyzed . These compounds contain a fluorophenyl group and an ethanol or ethanamine group, respectively.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine, a five-membered ring with nitrogen, have been studied extensively . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “®-1-(3-Fluorophenyl)ethanol” and “®-1-(3-Fluorophenyl)ethanamine” have been analyzed . These compounds are generally stored in a dry place at room temperature .

Scientific Research Applications

Biotechnological Applications

“®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” could potentially be used in biotechnological applications involving alcohol dehydrogenases (ADHs). ADHs are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD (P)H to the carbonyl carbon of an aldehyde or ketone substrate . This compound could be a substrate for these enzymes, contributing to the asymmetric synthesis of chiral alcohols .

Pharmaceutical Applications

This compound could be used in the production of chiral pharmaceuticals. The high stereoselectivity of ADHs under mild conditions makes them ideal for the production of enantiomerically pure chemicals .

Fine Chemical Production

In addition to pharmaceuticals, “®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” could also be used in the production of fine chemicals. The ability of ADHs to catalyze the interconversion between alcohols and aldehydes or ketones could be leveraged in the synthesis of a variety of fine chemicals .

Forensic Chemistry & Toxicology

“®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” is an analytical reference standard categorized as a cathinone . It has been detected in products sold as bath salts or plant food . Therefore, it could be used in forensic chemistry and toxicology for the identification and analysis of such substances .

Stimulant Research

As a cathinone, “®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” could be used in research related to stimulants . Cathinones are a type of stimulant, and this compound could provide valuable insights into their effects and mechanisms of action .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used widely in organic chemistry to synthesize aryl compounds . While there’s no direct evidence of “®-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” being used in this reaction, the compound’s structure suggests potential applicability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-2-(3-fluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMNCZRJJLXISS-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(3-fluorophenyl)ethanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

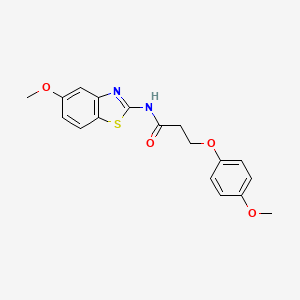

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)

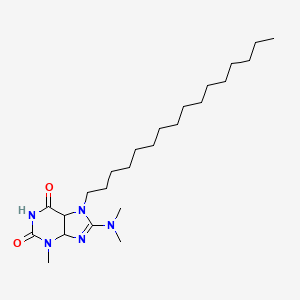

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

methanone](/img/structure/B2508699.png)

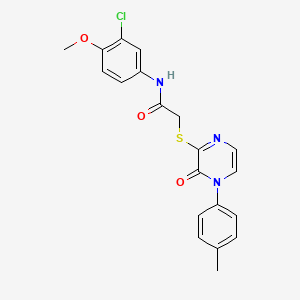

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

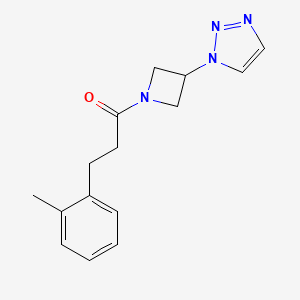

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)